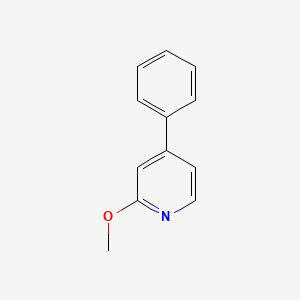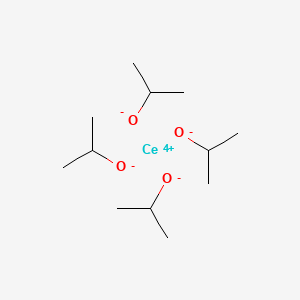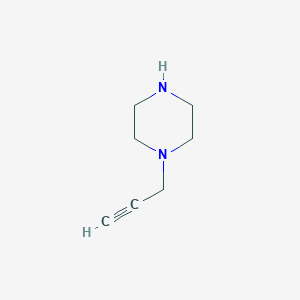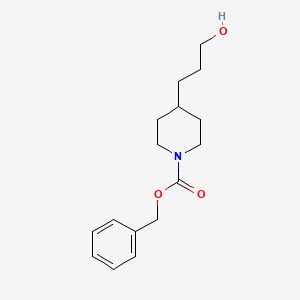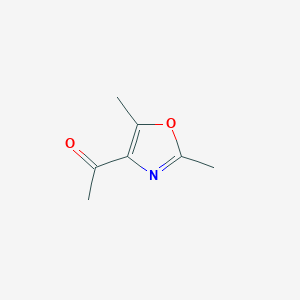
3-methoxy-N-(4-methoxyphenyl)aniline
Overview
Description
“3-methoxy-N-(4-methoxyphenyl)aniline” is a chemical compound with the molecular formula C14H15NO2 . It is a solid substance under normal conditions . It is also known as 3-Methoxy-N-(4-methoxyphenyl)benzenamine or 3,4’-Dimethoxydiphenylamine .
Molecular Structure Analysis
The molecular weight of “this compound” is 229.28 . The compound is solid at 20 degrees Celsius and should be stored under inert gas .Physical And Chemical Properties Analysis
“this compound” is a solid at 20 degrees Celsius . It has a melting point of 66.0 to 70.0 °C and a boiling point of 195 °C . It should be stored under inert gas .Scientific Research Applications
Theoretical and Experimental Investigations on Molecular Structure
Studies have focused on the synthesis and characterization of related compounds, employing spectroscopic techniques and theoretical calculations to understand their molecular structure, vibrational frequencies, and electronic properties. For instance, Efil and Bekdemir (2014) conducted a study on a similar compound, examining its molecular structure through FTIR and NMR spectroscopy, and performed HOMO-LUMO analysis to predict its electronic behavior (Efil & Bekdemir, 2014).
Synthesis and Chemical Modification
Research has explored the synthesis of anilides and their chemical modifications, such as the introduction of hydroxy groups and phenyliodination, to produce compounds with potential for further chemical applications. Itoh et al. (2002) described a method for modifying N-arylamides using phenyliodine(III) bis(trifluoroacetate), showcasing the versatility of anilide compounds in chemical synthesis (Itoh, Sakamoto, Miyazawa, & Kikugawa, 2002).
Fluorescence and Quenching Studies
Investigations into the fluorescence properties of boronic acid derivatives and their interactions with aniline have been carried out to understand their photophysical behavior. Geethanjali et al. (2015) studied the fluorescence quenching of two boronic acid derivatives by aniline in different solvents, providing insights into their potential use in sensor applications and the role of hydrogen bonding in their fluorescence properties (Geethanjali, Nagaraja, Melavanki, & Kusanur, 2015).
Application in Sensing and Material Science
Further research has been directed towards the development of sensors and materials with specific functions. For example, Tian et al. (2015) synthesized a Schiff-base fluorescent sensor for aluminum(III) ions, demonstrating its application in living cells and highlighting the compound's potential in biological and environmental monitoring (Tian, Yan, Yang, & Tian, 2015).
Corrosion Inhibition and Surface Chemistry
Compounds related to 3-methoxy-N-(4-methoxyphenyl)aniline have been examined for their corrosion inhibition properties, indicating their usefulness in protecting materials from corrosion. Daoud et al. (2014) studied a thiophene Schiff base as a corrosion inhibitor for steel, revealing the correlation between molecular structure and inhibition efficiency (Daoud, Douadi, Issaadi, & Chafaa, 2014).
properties
IUPAC Name |
3-methoxy-N-(4-methoxyphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-16-13-8-6-11(7-9-13)15-12-4-3-5-14(10-12)17-2/h3-10,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WETFGWQHUYDJDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60577223 | |
| Record name | 3-Methoxy-N-(4-methoxyphenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60577223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3661-49-2 | |
| Record name | 3-Methoxy-N-(4-methoxyphenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60577223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,6,8-Tribromoimidazo[1,2-a]pyrazine](/img/structure/B1601808.png)

![[4-(Methoxymethyl)phenyl]methanol](/img/structure/B1601813.png)
